

Preclinical Safety Profile of Potassium Channel Openers: A Comparative Guide

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Compound of Interest

Compound Name: NS1652

Cat. No.: B1680091

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This guide provides a comparative overview of the toxicity and safety assessment of several potassium channel openers in animal models. While the primary focus was intended to be on **NS1652**, a comprehensive search of publicly available scientific literature and safety databases did not yield specific preclinical toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound. This suggests that such data may not be publicly disclosed.

However, to provide a valuable resource for researchers in this field, this guide presents available safety data for three alternative potassium channel openers: diazoxide, nicorandil, and cromakalim. The information is organized to facilitate comparison and is supported by detailed experimental protocols relevant to preclinical toxicity and safety assessment.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for diazoxide, nicorandil, and cromakalim in various animal models. It is important to note that direct comparison of these values should be done with caution due to variations in study design, animal species, and routes of administration.

Table 1: Acute Toxicity Data (LD50)

Compound	Animal Species	Route of Administration	LD50
Diazoxide	Rat (adult)	Oral	>5000 mg/kg
Rat (neonate)	Oral	>522 mg/kg	
Mouse	Oral	1900 - 2572 mg/kg	
Guinea Pig	Oral	219 mg/kg	
Nicorandil	Rat	Oral	1220 mg/kg
Rat	Intravenous	502 mg/kg	
Mouse	Oral	626 mg/kg	
Mouse	Intraperitoneal	214 mg/kg	
Dog	Oral	62.5 mg/kg	
Cromakalim	-	-	Data not available in searched literature

Table 2: Repeated-Dose Toxicity (NOAEL)

Compound	Animal Species	Study Duration	Route of Administration	NOAEL
Diazoxide	-	-	-	Data not available in searched literature
Nicorandil	-	-	-	Data not available in searched literature
Cromakalim	-	-	-	Data not available in searched literature

Note: The absence of NOAEL values in this table reflects the lack of specific data found in the public domain for these compounds from standardized repeated-dose toxicity studies. General observations from various studies indicate potential adverse effects which are discussed in the respective sections below.

Compound-Specific Safety Profiles

NS1652 (BMS-204352, MaxiPost)

As previously stated, no specific preclinical toxicology data (LD50, NOAEL) for **NS1652** was identified in the conducted search. **NS1652**, also known as BMS-204352 and marketed under the name MaxiPost, is a potent opener of large-conductance calcium-activated potassium (BK) channels.^{[1][2][3][4][5][6][7]}

Clinical trial information for BMS-204352 in the context of stroke treatment indicates that at doses administered to humans, the compound was generally well-tolerated.^{[1][2][8][9][10]} However, these clinical observations do not substitute for comprehensive preclinical toxicology studies in animal models. Without access to the preclinical safety data, a thorough comparison with other potassium channel openers is not possible.

Diazoxide

Diazoxide is a well-established potassium channel opener.[\[11\]](#)

- Acute Toxicity: Oral LD50 values indicate a relatively low acute toxicity profile in rats and mice, while guinea pigs appear to be more sensitive.[\[12\]](#)
- Adverse Effects: Marked toxicity has been observed at effective doses in some studies.[\[13\]](#) In a study on rats with induced mammary carcinomas, administration of 300 mg/kg of diazoxide resulted in reversible diabetes.[\[13\]](#)

Nicorandil

Nicorandil is a potassium channel opener with a nitrate moiety, giving it dual pharmacological effects.[\[14\]](#)

- Acute Toxicity: The oral LD50 in rats is 1220 mg/kg, and in mice is 626 mg/kg.[\[15\]](#) Dogs are notably more sensitive with an oral LD50 of 62.5 mg/kg.[\[15\]](#) The intravenous LD50 in rats is 502 mg/kg.[\[15\]](#)
- Adverse Effects: In repeated-dose toxicity studies in animals, histopathological changes in the testes, including diminished spermatogenic cells, were observed.[\[16\]](#) These effects were linked to decreased testicular blood flow and were found to be reversible upon cessation of treatment.[\[16\]](#)

Cromakalim

Cromakalim is another potassium channel opener.

- Acute and Repeated-Dose Toxicity: Specific LD50 and NOAEL values for cromakalim were not found in the reviewed literature.
- Adverse Effects: Clinical studies in humans have shown that cromakalim is generally well-tolerated at therapeutic doses, with some subjects experiencing a reflex increase in heart rate.

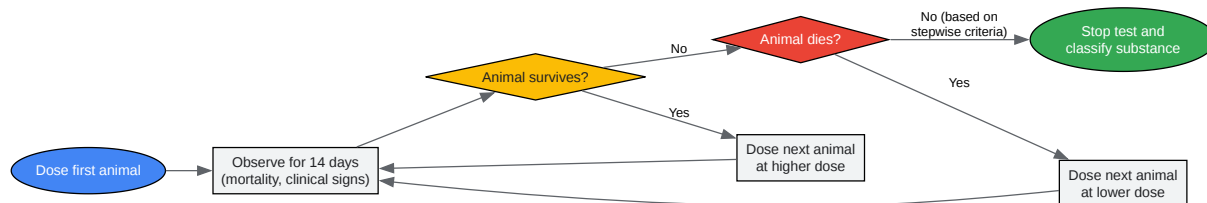
Experimental Protocols

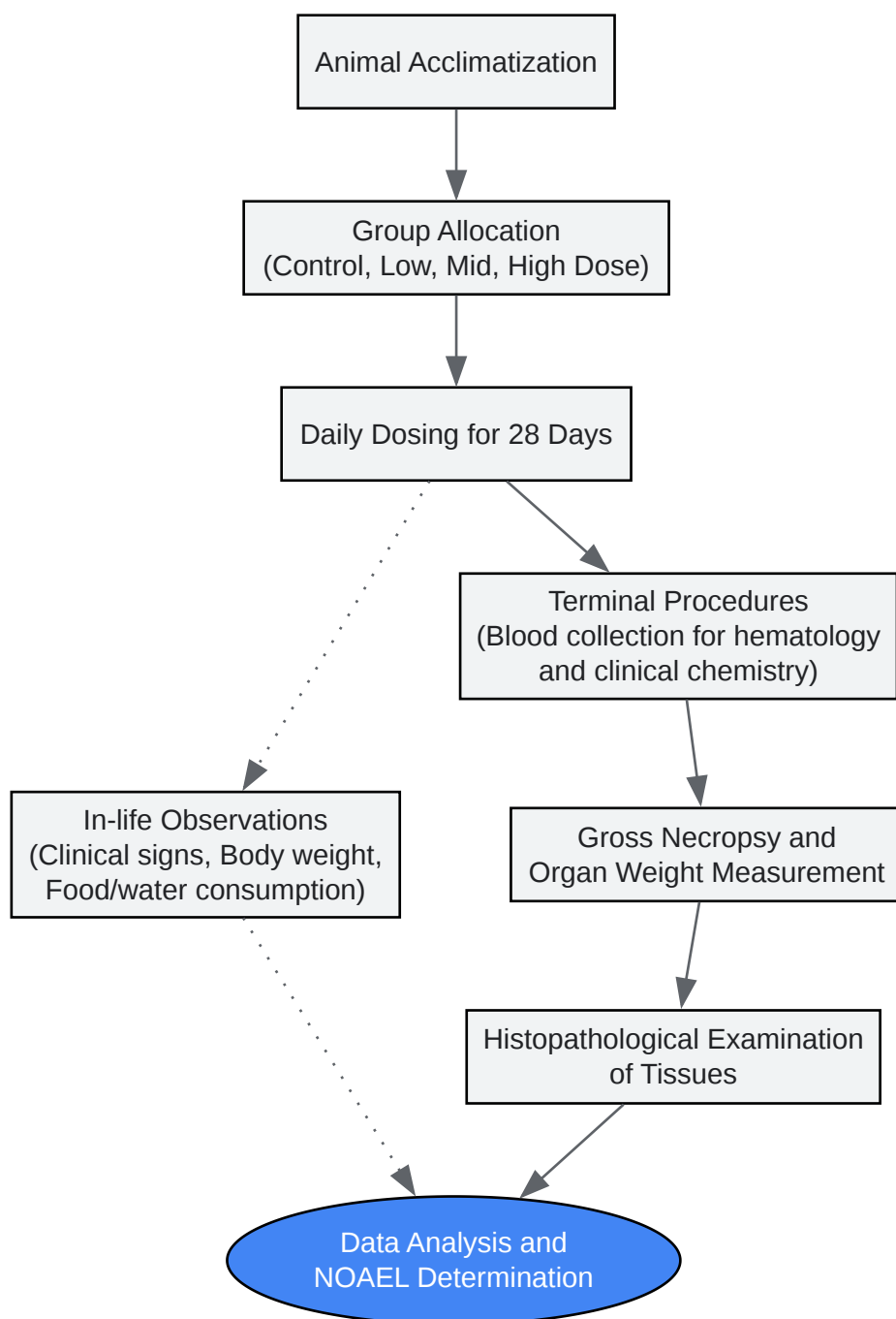
The following sections detail the standardized methodologies for key preclinical toxicity and safety pharmacology studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

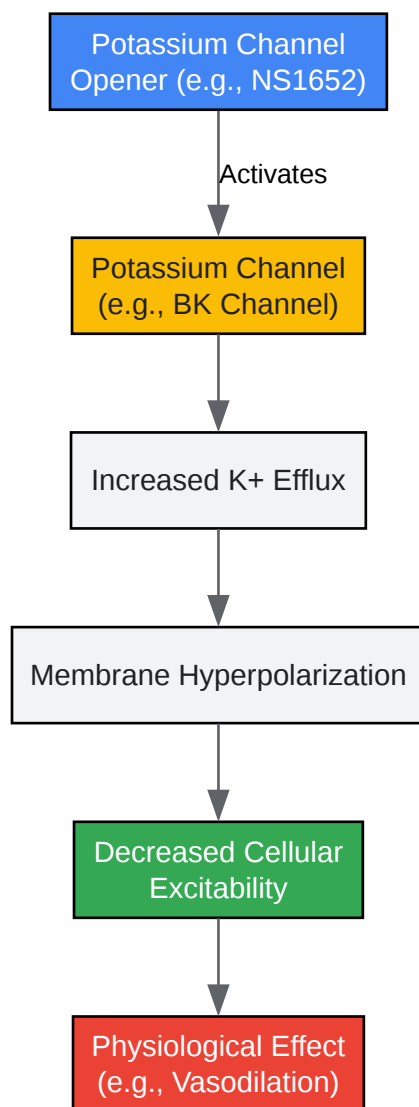
Acute Oral Toxicity Testing (Based on OECD Guideline 423)

Acute oral toxicity studies are designed to assess the adverse effects that occur within a short time after a single oral dose of a substance. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance into one of several toxicity classes.

Experimental Workflow:







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